Esmolol Acid-d7
Description
Properties
CAS No. |
1346598-79-5 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
288.395 |
IUPAC Name |
3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D |
InChI Key |
ILSCWPMGTDPATI-UENXPIBQSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Synonyms |
4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzenepropanoic Acid; 3-(4-(2-Hydroxy-3-(isopropylamino-d7)propoxy)phenyl)propionic Acid; ASL 8123-d7; |
Origin of Product |
United States |
Synthetic Routes and Isotopic Integrity of Esmolol Acid D7
Methodologies for Stereospecific Deuterium (B1214612) Incorporation into Esmolol (B25661) Acid
The synthesis of Esmolol Acid-d7, specifically the (S)-enantiomer which corresponds to the more potent form of the parent drug, involves a multi-step process designed to achieve high enantiomeric and isotopic purity. mdpi.com The key challenge lies in the stereospecific introduction of the deuterated side chain without compromising the chiral center. d-nb.info
The synthesis of this compound relies on the preparation of two key precursors: a chiral epoxide intermediate and deuterated isopropylamine.
A common pathway begins with the commercially available phenol, methyl 3-(4-hydroxyphenyl)propanoate. This starting material undergoes a Williamson ether synthesis with an excess of epichlorohydrin, often in the presence of a base like potassium carbonate, to form the racemic epoxide, methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate. mdpi.com To achieve the desired (S)-configuration of the final product, a chiral building block is required. This can be accomplished through several methods:
Kinetic Resolution: The racemic epoxide can be resolved using a chiral catalyst, such as a Jacobsen's catalyst, to selectively react one enantiomer, leaving the desired (S)-epoxide enriched. mdpi.com
Chiral Precursors: An alternative is to start with a chiral three-carbon synthon, such as (R)-glycidol or its derivatives, to build the epoxide ring with the correct stereochemistry from the outset.
The second critical precursor is (propan-2-yl-d7)amine. The seven deuterium atoms are located on the isopropyl group. caymanchem.com This isotopically labeled amine is typically synthesized from deuterated acetone (B3395972) (acetone-d6). The reaction of acetone-d6 (B32918) with a deuterating agent followed by reductive amination using a deuterium source like sodium borodeuteride (NaBD₄) and a nitrogen source can yield the desired d7-isopropylamine. Another approach involves the reduction of acetone-d6 oxime.
The final step in the precursor pathway is the stereospecific ring-opening of the (S)-epoxide with (propan-2-yl-d7)amine. This nucleophilic substitution reaction, typically carried out in a protic solvent like isopropanol (B130326) or ethanol, yields the deuterated Esmolol molecule. Subsequent hydrolysis of the methyl ester group under controlled conditions produces this compound. nih.gov
| Table 1: Plausible Synthetic Pathway for (S)-Esmolol Acid-d7 | | :--- | :--- | | Step 1: Epoxide Formation | Reaction of methyl 3-(4-hydroxyphenyl)propanoate with (R)-epichlorohydrin in the presence of a base to form the chiral intermediate (S)-methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate. | | Step 2: Deuterated Amine Synthesis | Reductive amination of acetone-d6 using a deuterium source to produce (propan-2-yl-d7)amine. | | Step 3: Epoxide Ring Opening | Nucleophilic addition of (propan-2-yl-d7)amine to the (S)-epoxide intermediate to form (S)-Esmolol-d7. | | Step 4: Ester Hydrolysis | Controlled hydrolysis of the methyl ester of (S)-Esmolol-d7 to yield the final product, (S)-Esmolol Acid-d7. |
Achieving high isotopic enrichment (≥98%) is critical. schd-shimadzu.com The conditions for the deuteration reactions must be carefully optimized to maximize deuterium incorporation and prevent isotopic scrambling. beilstein-journals.org
Key optimization parameters include:
Deuterium Source: The choice of deuterium source is crucial. For reductive amination, powerful deuterating agents like lithium aluminum deuteride (B1239839) (LiAlD₄) are highly effective. nih.gov For hydrogen isotope exchange reactions, D₂O or deuterated solvents like methanol-d4 (B120146) can be used, often in combination with a metal catalyst. arkat-usa.orgresearchgate.net
Catalyst: In reactions involving hydrogen-deuterium exchange, transition metal catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh) on a carbon support are often employed. juniperpublishers.com The catalyst choice can influence the selectivity and efficiency of the deuteration.
Reaction Conditions: Temperature, pressure, and reaction time must be controlled to drive the reaction to completion without causing side reactions or back-exchange of deuterium with any protic solvents or moisture present in the system. juniperpublishers.com Anhydrous conditions are often necessary.
Development of Precursor Synthesis Pathways for this compound
Assessment of Isotopic Purity and Enantiomeric Enrichment in this compound
Once synthesized, the this compound must be rigorously analyzed to confirm its quality. The two most important parameters are isotopic purity and enantiomeric enrichment.
Isotopic Purity: This measures the percentage of the compound that has been successfully labeled with the target number of deuterium atoms. It is a critical quality attribute, as the presence of partially deuterated or non-deuterated species can interfere with quantitative analysis. bvsalud.org Isotopic purity is typically determined by mass spectrometry, which separates ions based on their mass-to-charge ratio, allowing for the quantification of different isotopologues (molecules that differ only in their isotopic composition). almacgroup.com For this compound, a minimum isotopic enrichment of 98% is generally required for use as an internal standard. schd-shimadzu.com
Enantiomeric Enrichment: Since the biological activity of beta-blockers resides primarily in the (S)-enantiomer, it is essential to ensure the product has a high enantiomeric excess (ee). mdpi.com Enantiomeric enrichment is a measure of the purity of a single enantiomer in a mixture. nih.gov It is typically assessed using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and allowing for their individual quantification.
| Table 2: Typical Analytical Specifications for this compound | | :--- | :--- | :--- | | Parameter | Methodology | Typical Specification | | Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | ≥98% deuterated forms (d1-d7) | | Enantiomeric Enrichment | Chiral High-Performance Liquid Chromatography (HPLC) | ≥98% ee for the (S)-enantiomer | | Chemical Purity | HPLC, Nuclear Magnetic Resonance (NMR) | ≥98% |
Advanced Spectroscopic and Chromatographic Characterization of Synthesized this compound
Advanced analytical techniques are employed to provide an unambiguous structural confirmation of the synthesized this compound, verifying both the location and abundance of the deuterium isotopes.
NMR spectroscopy is a powerful, non-destructive technique used to elucidate the precise structure of a molecule, including the position of isotopic labels. researchgate.net For this compound, several NMR experiments are used in conjunction:
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the isopropyl group would be absent or significantly diminished. This provides strong evidence that deuteration has occurred at the intended positions. researchgate.net
²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the isopropyl group, providing definitive confirmation of their location.
¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound. washington.edu This provides further confirmation of the deuteration sites.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the confirmation of the elemental formula. almacgroup.com For this compound, HRMS is used to verify the incorporation of the seven deuterium atoms by comparing the measured mass to the calculated theoretical mass.
Bioanalytical Method Development and Validation for Esmolol Acid D7
Development of Ultra-Sensitive and Selective Quantitative Assays
The quantitative analysis of Esmolol (B25661) Acid in biological matrices necessitates highly sensitive and selective assays to accurately measure its concentration. The development process focuses on optimizing both the separation and detection of the analyte and the internal standard, Esmolol Acid-d7.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules like Esmolol Acid in complex biological fluids due to its superior sensitivity, selectivity, and speed. nih.govjapsonline.com
The development of an LC-MS/MS method for Esmolol Acid using this compound as an IS involves several key steps:
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system is typically employed. ijpsr.com Columns such as a C18 are effective for separating Esmolol Acid from endogenous matrix components. lcms.cz The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a small percentage of formic acid) to facilitate protonation of the analyte and improve chromatographic peak shape. lcms.czmdpi.com A gradient elution program, where the proportion of the organic solvent is increased over the course of the run, is frequently used to ensure efficient separation and a short analysis time. nih.gov
Mass Spectrometric Detection: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is commonly used. japsonline.comlcms.cz The ESI source ionizes the Esmolol Acid and this compound molecules, which are then detected by the mass spectrometer. Optimization of MS parameters, including spray voltage and gas temperatures, is crucial for achieving a stable and robust signal. researchgate.net
Selective Reaction Monitoring (SRM): To ensure high selectivity, the instrument is operated in SRM mode (also known as Multiple Reaction Monitoring or MRM). In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) for both Esmolol Acid and this compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process of monitoring a specific precursor-to-product ion transition provides a high degree of specificity and significantly reduces background noise.
The primary goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, urine) while removing interfering substances like proteins and phospholipids (B1166683) that can compromise the assay. mdpi.com this compound is added to the samples at the beginning of the preparation process to account for any analyte loss during extraction and to correct for matrix-related signal suppression or enhancement. europa.eu
Commonly employed sample preparation strategies include:
Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample. researchgate.net The solvent denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and IS, can be directly injected into the LC-MS/MS system or further processed.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (an aqueous phase and an organic solvent). nih.gov A water-immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane) is added to the plasma sample, and after vortexing and centrifugation, the analytes partition into the organic layer. japsonline.com This layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis. lcms.cz LLE often provides a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample clean-up technique that utilizes a solid sorbent packed into a cartridge or plate. uoa.gr The sample is loaded onto the sorbent, which retains the analyte and IS based on their physicochemical properties. Interfering components are washed away, and the purified analytes are then eluted with an appropriate solvent. This method is particularly effective at removing matrix components that can cause ion suppression.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Comprehensive Validation of Bioanalytical Methods According to Regulatory Guidelines
Once a method is developed, it must undergo a comprehensive validation process to demonstrate its reliability, reproducibility, and accuracy for its intended purpose. gmp-compliance.org This validation is performed in accordance with guidelines issued by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eueuropa.eu
Specificity and Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org For the analysis of Esmolol Acid with this compound as the IS, selectivity is assessed by analyzing blank matrix samples from at least six different sources to ensure that no endogenous components interfere with the detection of the analyte or the IS at their respective retention times. japsonline.com
Matrix Effects: The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological sample. It can result in ion suppression or enhancement, affecting the accuracy of the measurement. It is evaluated by comparing the peak response of an analyte in a post-extraction spiked sample (analyte added to the extract of a blank matrix) with the response of the analyte in a neat solution at the same concentration. The internal standard, this compound, is critical for compensating for these effects, as it is similarly affected by the matrix.
Linearity and Calibration Range: The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the analyte over a specified range. The curve is typically fitted with a linear, weighted (e.g., 1/x² or 1/x) regression model. lcms.cz The acceptance criterion for the calibration standards is usually that their back-calculated concentrations must be within ±15% of the nominal value (±20% for the LLOQ). gmp-compliance.org
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. quansysbio.com Typically, the analyte response at the LLOQ should be at least five times the response of a blank sample. researchgate.net Precision at the LLOQ should not exceed 20% coefficient of variation (CV), and accuracy should be within 80-120% of the nominal value. gmp-compliance.org
Table 1: Representative Calibration Curve Data This table contains illustrative data.
| Nominal Conc. (ng/mL) | Analyte Area | IS Area (this compound) | Area Ratio (Analyte/IS) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 1.00 (LLOQ) | 3,510 | 498,500 | 0.0070 | 0.98 | 98.0 |
| 2.50 | 8,820 | 501,200 | 0.0176 | 2.48 | 99.2 |
| 10.0 | 34,950 | 495,600 | 0.0705 | 10.11 | 101.1 |
| 50.0 | 178,400 | 505,100 | 0.3532 | 50.23 | 100.5 |
| 200 | 705,800 | 499,900 | 1.4119 | 198.86 | 99.4 |
| 800 | 2,815,000 | 501,500 | 5.6132 | 795.35 | 99.4 |
| 1000 (ULOQ) | 3,540,000 | 497,800 | 7.1113 | 1009.2 | 100.9 |
Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true or nominal value, while precision describes the closeness of agreement among a series of measurements. fda.gov These parameters are evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicates (n≥5) on the same day (intra-day) and on at least three different days (inter-day). gmp-compliance.org For the method to be considered reliable, the precision (expressed as %CV) should not exceed 15%, and the accuracy (expressed as % bias or relative error) should be within ±15% of the nominal values for all QC levels, except for the LLOQ, where ±20% is acceptable. nih.govgmp-compliance.org
Table 2: Representative Intra-day and Inter-day Precision and Accuracy Data This table contains illustrative data.
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%) | Inter-day (n=15) Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|---|---|---|
| LLOQ | 1.00 | 1.04 ± 0.09 | 8.7 | 104.0 | 1.06 ± 0.12 | 11.3 | 106.0 |
| Low | 3.00 | 2.95 ± 0.15 | 5.1 | 98.3 | 3.08 ± 0.21 | 6.8 | 102.7 |
| Medium | 150 | 154.2 ± 6.32 | 4.1 | 102.8 | 147.9 ± 8.58 | 5.8 | 98.6 |
| High | 750 | 738.0 ± 24.35 | 3.3 | 98.4 | 761.3 ± 40.35 | 5.3 | 101.5 |
Mechanistic Studies of Esmolol Acid Metabolism Utilizing Deuterated Analogues
In Vitro Enzymatic Formation of Esmolol (B25661) Acid
The rapid hydrolysis of the ester linkage in Esmolol is the key to its ultrashort duration of action, converting it to Esmolol Acid and methanol. drugbank.comwikipedia.org In vitro studies using various human tissue fractions have been instrumental in pinpointing the enzymes responsible for this swift metabolic inactivation.
Initial theories pointed towards esterases within the cytosol of red blood cells (RBCs) as the primary site of Esmolol hydrolysis. drugbank.comfda.gov While RBCs do contribute, further research has revealed a more complex picture, identifying the liver as a significant site of metabolism. jst.go.jpnih.gov
Studies using specific enzyme inhibitors and recombinant human esterases have identified two key enzymes responsible for the hydrolysis of Esmolol:
Human Carboxylesterase 1 (hCE1): This enzyme is recognized as the main catalyst for Esmolol hydrolysis in both human liver microsomes and white blood cells. jst.go.jpnih.gov The similarity in kinetic values between liver microsomes and recombinant hCE1 supports its primary role. jst.go.jp hCE1 is found in the endoplasmic reticulum and can also be present in cytosolic fractions, contributing to Esmolol metabolism in both compartments. jst.go.jp
Acyl-protein Thioesterase 1 (APT1): This enzyme has been shown to be involved in the cytosolic hydrolysis of Esmolol within the liver. jst.go.jpnih.gov
Contrary to earlier beliefs, plasma cholinesterases or RBC membrane acetylcholinesterase are not involved in this metabolic process. fda.gov The hydrolysis by hCE1 and APT1 also occurs in the lungs, which, along with liver and blood-based metabolism, helps explain why Esmolol's total body clearance can exceed cardiac output. jst.go.jpnih.gov
Kinetic studies provide quantitative insight into the efficiency of enzymatic hydrolysis. The hydrolysis of Esmolol in human liver microsomes follows Michaelis-Menten kinetics. jst.go.jpnih.gov Research has determined specific kinetic parameters for the primary enzyme, hCE1, and characterized the activity of APT1.
APT1 also demonstrates significant hydrolytic activity, measured at 111.2 ± 2.9 nmol/min/mg of purified protein when exposed to 1 mM of Esmolol. jst.go.jp Unlike hCE1, APT1 hydrolyzes Esmolol in a dose-dependent manner up to high concentrations (3 mM), suggesting it is highly effective at processing large amounts of the drug. jst.go.jp
| Enzyme/Preparation | Parameter | Value | Reference |
|---|---|---|---|
| Recombinant hCE1 | Kₘ (mM) | 1.02 ± 0.14 | jst.go.jp |
| Vₘₐₓ (nmol/min/mg protein) | 481 ± 30 | jst.go.jp | |
| Human Liver Microsomes | Kₘ (mM) | 1.42 ± 0.02 | jst.go.jp |
| Recombinant APT1 | Activity (at 1 mM Esmolol) | 111.2 ± 2.9 nmol/min/mg protein | jst.go.jp |
Identification of Contributing Metabolic Enzymes and Pathways
In Vivo Metabolic Disposition of Esmolol Acid in Preclinical Models
Preclinical studies in various animal species are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug before human trials. These studies have confirmed the rapid metabolism of Esmolol and have highlighted species-specific differences.
Animal studies have consistently shown that Esmolol has a very short duration of action due to its rapid metabolic inactivation via ester hydrolysis to Esmolol Acid. fda.gov The elimination half-life in dogs is approximately 9 minutes, with distribution being rapid and extensive. wikipedia.orgresearchgate.net
Key ADME findings from animal studies include:
Metabolism: The primary metabolic pathway across species is the hydrolysis of the ester group, occurring in the cytosol of red blood cells and the liver. fda.gov In dogs, more than 80% of the parent drug is converted to the acid metabolite, ASL-8123, within two minutes of administration. researchgate.net
Excretion: The resulting Esmolol Acid is primarily eliminated through the urine. baxter.canih.gov
Distribution: The volume of distribution of Esmolol in dogs is substantial, averaging 3.43 L/kg, indicating that the drug distributes well beyond the central compartment. researchgate.net The metabolite's volume of distribution is smaller, at 0.411 L/kg. researchgate.net
Species Differences: Significant variations in the rate and stereoselectivity of Esmolol hydrolysis exist between species. The order of blood esterase activity is guinea pigs > rats > rabbits > dogs > rhesus monkeys > humans. nih.gov Furthermore, dog and rat esterases preferentially hydrolyze the (-)-enantiomer of Esmolol, while rhesus monkey, rabbit, and guinea pig enzymes favor the (+)-enantiomer. nih.gov Human blood esterases show no such stereoselectivity. nih.gov
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| Esmolol | Elimination Half-Life (t½) | ~9 minutes | wikipedia.orgresearchgate.net |
| Volume of Distribution (Vd) | 3.43 L/kg | researchgate.net | |
| Esmolol Acid (ASL-8123) | Elimination Half-Life (t½) | 3.72 hours | researchgate.net |
| Volume of Distribution (Vd) | 0.411 L/kg | researchgate.net |
Direct comparative metabolic profiling of Esmolol versus a deuterated Esmolol analogue in animal studies serves a specific analytical purpose. Esmolol Acid-d7 is the deuterated form of the primary metabolite of Esmolol and is principally used as a stable isotope-labeled internal standard for the quantitative analysis of Esmolol and Esmolol Acid in biological samples via mass spectrometry. medchemexpress.com
In a typical preclinical pharmacokinetic study, a deuterated version of the parent drug (e.g., Esmolol-d7) would be administered. The metabolic processes would then produce the deuterated metabolite, this compound. The use of deuterated analogues is based on the deuterium (B1214612) kinetic isotope effect (KIE). juniperpublishers.comgoogle.com The bond between carbon and deuterium (C-D) is stronger than the carbon-protium (C-H) bond. juniperpublishers.com If the breaking of a C-H bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium can slow down that reaction.
In the context of Esmolol, deuteration at or near the ester linkage could theoretically slow its hydrolysis by hCE1 and APT1. This would result in a longer half-life and increased systemic exposure of the parent drug. juniperpublishers.com However, the primary application seen in research is the use of this compound not as a therapeutic modification but as an analytical tool. medchemexpress.com When used as an internal standard, researchers can precisely quantify the concentration of the non-deuterated Esmolol Acid produced from a dose of Esmolol. Because this compound is chemically identical to Esmolol Acid but has a different mass, it can be easily distinguished in a mass spectrometer, allowing for highly accurate measurements of the metabolite's formation and elimination in animal models.
Preclinical Pharmacokinetic Investigations of Esmolol Acid
Determination of Pharmacokinetic Parameters in Animal Models
The pharmacokinetic properties of esmolol (B25661) acid have been characterized in several preclinical species. These studies are essential for understanding the formation, distribution, and elimination of the metabolite, which informs human studies. The rate of formation of esmolol acid is directly dependent on the hydrolysis of esmolol by blood esterases, an activity that varies significantly between species. nih.gov
In vitro studies have shown the relative order of esmolol esterase activity in whole blood to be: guinea pigs > rats > rabbits > dogs > rhesus monkeys > humans. nih.gov This species-dependent variation in hydrolysis rate is a critical factor in the preclinical assessment of esmolol and the resulting exposure to its acid metabolite.
Table 1: Species-Dependent Stereoselective Hydrolysis of Esmolol This table illustrates the differences in which enantiomer of esmolol is more rapidly hydrolyzed by blood esterases across various species.
| Species | Faster Hydrolyzed Enantiomer | Reference |
|---|---|---|
| Dog | (-)-enantiomer | researchgate.net |
| Rat | (-)-enantiomer | researchgate.net |
| Rhesus Monkey | (+)-enantiomer | researchgate.net |
| Rabbit | (+)-enantiomer | researchgate.net |
| Guinea Pig | (+)-enantiomer | researchgate.net |
| Human | No Stereoselectivity | researchgate.net |
Pharmacokinetic parameters for esmolol's acid metabolite, ASL-8123, have been determined following the administration of esmolol. While extensive data from multiple species is limited in publicly available literature, key studies and regulatory reviews provide insight. A clinical pharmacology review of esmolol provided summary pharmacokinetic parameters for its acid metabolite, ASL-8123, which are foundational for understanding its disposition. fda.gov
Recovery from the weak beta-blocking effects of ASL-8123 after stopping its infusion in anesthetized dogs was slow, which was paralleled by a slow decrease in its blood levels, indicating a significantly longer half-life than the parent compound, esmolol. nih.gov For comparison, the elimination half-life of the metabolite in humans is approximately 3.7 hours. nih.gov
Table 2: Pharmacokinetic Parameters of Esmolol Acid (ASL-8123) This table presents key pharmacokinetic parameters for the acid metabolite of esmolol.
| Parameter | Value | Species/Context | Reference |
|---|---|---|---|
| Terminal Half-Life (t½) | 4.03 ± 0.56 hours | Human (from NDA review) | fda.gov |
| Total Body Clearance (Cl) | 0.08 ± 0.016 L/kg/hr | Human (from NDA review) | fda.gov |
| Volume of Distribution (Vd) | 0.485 ± 0.085 L/kg | Human (from NDA review) | fda.gov |
| Elimination Half-Life (t½) | ~3.72 hours | Human | nih.gov |
Investigations into the dose-response relationship of esmolol acid have demonstrated linear pharmacokinetics within the therapeutic range of the parent drug. A key study showed that the steady-state blood concentrations of both esmolol and its metabolite, ASL-8123, increase linearly with the administered dose of esmolol, over a range of 50 to 300 mcg/kg/min. fda.gov Furthermore, the primary pharmacokinetic parameters for the metabolite, including half-life, clearance, and volume of distribution, were found to be dose-independent. fda.gov This dose proportionality indicates that the formation and elimination of esmolol acid are predictable and not saturated within this dose range.
Studies on potential accumulation are limited, but the linear and dose-independent kinetics suggest that accumulation would be predictable based on the metabolite's half-life of approximately 4 hours. fda.gov
Calculation of Clearance, Volume of Distribution, and Half-Life in Various Preclinical Species
Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Models
While esmolol acid is substantially less pharmacologically active than esmolol, its persistence in circulation necessitates an understanding of its own pharmacokinetic-pharmacodynamic (PK/PD) relationships.
The primary pharmacological activity of esmolol is beta-blockade. Its acid metabolite, ASL-8123, is a significantly weaker beta-adrenoreceptor antagonist, estimated to be 1,600 to 1,900 times less potent than esmolol. nih.gov
Despite its low potency, a direct PK/PD relationship has been established in preclinical models. In a study involving anesthetized dogs, direct infusion of ASL-8123 resulted in a dose-dependent inhibition of isoproterenol-induced tachycardia and hypotension. nih.gov A strong linear correlation was observed between the blood levels of ASL-8123 and the inhibition of the heart rate response to isoproterenol (B85558) challenge. nih.gov This demonstrates that at sufficiently high concentrations, the metabolite can exert a measurable, albeit weak, beta-blocking effect.
Table 3: Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation for Esmolol Acid (ASL-8123) in Dogs This table summarizes the relationship between the blood concentration of esmolol acid and its beta-blocking effect in an anesthetized dog model.
| Pharmacodynamic Marker | Finding | Reference |
|---|---|---|
| Inhibition of Isoproterenol-Induced Tachycardia | Blood levels of ASL-8123 were linearly correlated with the percentage of inhibition (r = 0.95-0.99). | nih.gov |
| Blood Level for 50% Inhibition (IC50) | The blood concentration of ASL-8123 required to produce a 50% inhibition of the isoproterenol-induced heart rate increase averaged 293 ± 65 µg/mL. | nih.gov |
| Relative Potency | ASL-8123 is approximately 1,600-1,900 times less potent than esmolol as a beta-blocker. | nih.gov |
Application of Esmolol Acid-d7 in Microdosing and Tracer Studies for Preclinical Pharmacokinetic Assessment
The compound "this compound" refers to a deuterated form of esmolol acid. In modern pharmacokinetic analysis, deuterated compounds are not used as therapeutic agents or tracers themselves, but rather as critical analytical tools. Specifically, this compound serves as a stable isotope-labeled (SIL) internal standard for quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of an SIL internal standard is the gold standard for bioanalytical assays. In a typical preclinical pharmacokinetic study, including microdosing or studies using a radioactive tracer (e.g., ¹⁴C-esmolol), a known quantity of this compound would be added to each biological sample (such as plasma or tissue homogenate) during processing.
Because this compound is chemically identical to the native Esmolol Acid analyte, it experiences the same variability during sample extraction, handling, and ionization in the mass spectrometer. However, due to its seven deuterium (B1214612) atoms, it has a higher molecular weight and is distinguishable from the native analyte by the detector. By measuring the ratio of the native analyte to the known concentration of the SIL internal standard, analysts can correct for any sample loss or matrix-induced signal suppression or enhancement. This ensures highly accurate and precise measurement of the true concentration of Esmolol Acid in the preclinical sample.
Therefore, this compound is not the subject of preclinical pharmacokinetic assessment but rather an indispensable tool that enables the robust and reliable quantification of Esmolol Acid in such studies.
Impurity Profiling, Degradation Pathway Elucidation, and Stability of Esmolol Acid D7
Identification and Structural Characterization of Related Substances and Potential Impurities
The impurity profile of Esmolol (B25661) Acid-d7 has not been extensively detailed in publicly available literature. However, insights into its potential related substances can be inferred from comprehensive studies on its non-deuterated counterpart, Esmolol Hydrochloride. The manufacturing process and subsequent storage of Esmolol can introduce several impurities, which may also be present in the synthesis of Esmolol Acid-d7 or arise from its degradation.
A study on Esmolol hydrochloride identified and characterized several process-related impurities and degradation products. Given the structural similarity, it is plausible that deuterated analogs of these impurities could be present in this compound. The primary related substances are formed through side reactions during synthesis or degradation of the parent molecule.
Table 1: Potential Related Substances and Impurities of this compound (Inferred from Esmolol Impurity Profiling)
| Compound Name | Potential Origin |
| Esmolol-d7 | Precursor |
| Esmolol Dimer-d14 | Dimerization |
| Esmolol Isopropyl Amide Analog-d7 | Process-related |
| N-Ethyl Esmolol-d7 | Process-related |
This table is constructed based on known impurities of non-deuterated Esmolol and infers the potential for corresponding deuterated analogs in this compound. Direct analytical evidence for these specific deuterated impurities is not widely published.
The structural elucidation of impurities in Esmolol has been accomplished using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. For instance, the Esmolol free acid, the non-deuterated form of this compound, was identified by the absence of the methyl ester signal in the 1H NMR spectrum and the presence of a carboxylic acid group confirmed by IR and mass spectral data. Similar analytical approaches would be essential for the definitive identification and characterization of any impurities in this compound.
Forced Degradation and Stress Testing of this compound Bulk Material
Acidic, Basic, Oxidative, Photolytic, and Thermal Degradation Studies
Studies on Esmolol reveal its susceptibility to degradation under various stress conditions. It is anticipated that this compound would exhibit a similar degradation profile, primarily driven by the functional groups present in its structure.
Acidic and Basic Hydrolysis: Esmolol is known to undergo hydrolysis of its ester group under both acidic and basic conditions, leading to the formation of Esmolol Acid and methanol. As this compound is the deuterated form of this primary degradation product, it is expected to be stable under these conditions as it lacks the hydrolyzable ester moiety. However, the parent compound, Esmolol-d7, would degrade to this compound.
Oxidative Degradation: Exposure to oxidative conditions could potentially lead to the formation of N-oxide impurities or other oxidation products. The synthesis of certain degradation products of Esmolol has been shown to be facilitated by oxidation.
Photolytic Degradation: Light exposure has been demonstrated to accelerate the formation of certain dimeric impurities of Esmolol. Therefore, it is crucial to protect this compound from light to prevent photodegradation.
Thermal Degradation: Elevated temperatures can promote the degradation of Esmolol, leading to the formation of various degradation products. The stability of this compound under thermal stress would need to be evaluated to establish appropriate storage and handling conditions.
Table 2: Summary of Predicted Degradation Behavior of this compound under Forced Conditions
| Stress Condition | Predicted Primary Degradation Pathway | Potential Major Degradation Products |
| Acidic Hydrolysis | Stable (as it is a hydrolysis product) | Not Applicable |
| Basic Hydrolysis | Stable (as it is a hydrolysis product) | Not Applicable |
| Oxidation | Oxidation of the amine or secondary alcohol | N-oxide derivatives, Ketone derivatives |
| Photolysis | Dimerization, other light-induced reactions | Dimeric impurities |
| Thermal Stress | Various degradation reactions | To be determined by specific studies |
This table is based on the known degradation of Esmolol and represents a predictive assessment for this compound. Experimental verification is required.
Isolation and Elucidation of Major Degradation Products using LC-MS/MS and NMR
The isolation and structural elucidation of degradation products are essential for understanding the complete degradation pathway. For the non-deuterated Esmolol, techniques such as high-performance liquid chromatography (HPLC) are used to separate the degradation products, which are then characterized by mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
A similar approach would be necessary for this compound. An LC-MS/MS method would be instrumental in separating and providing initial structural information based on the mass-to-charge ratio of the parent ion and its fragments. mdpi.comjpionline.org Subsequent isolation of any significant degradation products would allow for definitive structural confirmation by NMR, which would reveal the precise location of any chemical modifications.
Development of Validated Stability-Indicating Analytical Methods for Esmolol Acid and its Deuterated Analog
The development of a validated stability-indicating analytical method is a regulatory requirement to ensure the quality and stability of pharmaceutical compounds. ijpsr.com For Esmolol Hydrochloride, several stability-indicating RP-HPLC methods have been developed and validated according to ICH guidelines. ijpsr.comrjstonline.comresearcher.life These methods are capable of separating the active pharmaceutical ingredient from its impurities and degradation products.
A stability-indicating method for Esmolol Acid and its deuterated analog, this compound, would likely be based on a similar chromatographic approach. The method would need to be validated for specificity, linearity, accuracy, precision, and robustness to demonstrate its suitability for its intended purpose.
Table 3: Key Parameters for a Validated Stability-Indicating HPLC Method
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Resolution between peaks > 1.5 |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, pH, etc. |
The development and validation of such a method for Esmolol Acid and this compound would be crucial for monitoring their stability during storage and for ensuring the accuracy of pharmacokinetic studies where this compound is used as an internal standard.
Stereochemical Aspects in Esmolol Acid and Its Deuterated Analogue Research
Chiral Resolution and Enantiomeric Purity Assessment of Esmolol (B25661) Acid-d7
Research has focused on two primary strategies for the chiral resolution of Esmolol and its acid metabolite: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization with a chiral agent.
Direct Chiral Chromatography: High-performance liquid chromatography (HPLC) methods using chiral columns are a direct approach to separating enantiomers. nih.gov These columns contain a chiral selector immobilized on the stationary phase, which interacts differently with each enantiomer, leading to different retention times and thus, separation. This method avoids the need for a pre-column derivatization step. nih.gov
Indirect Chiral Chromatography via Derivatization: An alternative method involves reacting the enantiomers of Esmolol Acid with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. nih.gov A common agent used for this purpose is 2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl isothiocyanate (GITC). nih.gov The resulting diastereomeric derivatives are then quantified, typically using UV detection. nih.gov
The assessment of enantiomeric purity is a critical quality control step, ensuring that a single-enantiomer preparation is not contaminated by its counterpart. nih.gov For research involving Esmolol Acid, this involves using the validated chiral methods to determine the proportion of each enantiomer in a given sample.
// Create a data table const data = [ { "Method": "Direct Separation", "Technique": "High-Performance Liquid Chromatography (HPLC)", "Stationary Phase": "Chiral Column", "Key Feature": "Separates enantiomers without prior chemical modification.", "Reference": " nih.gov" }, { "Method": "Indirect Separation", "Technique": "Reversed-Phase HPLC (RP-HPLC)", "Stationary Phase": "Standard Achiral Column (e.g., C18)", "Key Feature": "Requires pre-column derivatization with a chiral agent (e.g., GITC) to form separable diastereomers.", "Reference": " nih.gov" } ];
// Generate the table let tableHtml =
| Method | Technique | Stationary Phase | Key Feature | Reference |
|---|
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Development of Chiral Bioanalytical Methods for Stereoisomers of Esmolol Acid
The development of robust and sensitive bioanalytical methods is essential for evaluating the pharmacokinetic properties of individual enantiomers in biological systems. nih.gov For Esmolol Acid, this involves creating methods that can simultaneously quantify the (+) and (–) enantiomers in plasma samples. The use of Esmolol Acid-d7 as an internal standard is a key component of modern methods, particularly those using mass spectrometry, to ensure accuracy.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose. nih.gov One such method was developed for the simultaneous determination of both Esmolol enantiomers and, separately, the enantiomers of its acid metabolite in human plasma. nih.gov For the metabolite, an HPLC method with UV detection was developed and validated. nih.gov
Key aspects of the development of these chiral bioanalytical methods include:
Sample Preparation: Solid-phase extraction is often employed to isolate and concentrate the analytes from the complex plasma matrix. nih.gov
Chromatographic Separation: As detailed previously, separation is achieved either directly on a chiral column or indirectly after derivatization. nih.govnih.gov
Detection: Tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying the parent drug's enantiomers, while UV detection is effective for the higher concentrations of the acid metabolite's enantiomers. nih.gov
Method Validation: The methods are rigorously validated to establish their performance characteristics. This includes assessing linearity, precision, accuracy, and recovery. For instance, a developed HPLC-UV method for Esmolol Acid enantiomers demonstrated excellent linearity and precision, with intra- and inter-day variations typically below 15%. nih.gov The accuracy for the Esmolol enantiomers via LC-MS/MS was within ±6% and for the Esmolol Acid metabolite enantiomers via HPLC-UV was within ±2.5% at most concentrations. nih.gov
// Create a data table const data = [ { "Parameter": "Analyte", "Method": "HPLC-UV", "Linearity (µg/ml)": "0.07-8.0 for each enantiomer", "Absolute Recovery": ">73% for all enantiomers", "Intra- & Inter-day Variation": "<15%", "Reference": " nih.gov" }, { "Parameter": "Analyte", "Method": "LC-MS/MS", "Linearity (ng/ml)": "25-1000 for each enantiomer", "Absolute Recovery": "Not specified", "Intra- & Inter-day Variation": "Precision within ±6%", "Reference": " nih.gov" } ];
// Generate the table let tableHtml =
| Parameter | Method | Linearity Range | Absolute Recovery | Variation/Precision | Reference |
|---|
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Advanced Research Applications and Future Directions for Esmolol Acid D7
Utility of Deuterated Metabolites in Quantitative Systems Pharmacology (QSP) Modeling
Deuterated metabolites, such as Esmolol (B25661) Acid-d7, play a crucial role in enhancing the precision and predictive power of QSP models. The substitution of hydrogen with deuterium (B1214612) atoms creates a heavier, stable isotope-labeled version of the molecule. aquigenbio.com This isotopic labeling does not significantly alter the biological activity of the compound but provides a powerful tool for analytical quantification. aquigenbio.com In the context of QSP, this has several key benefits:
Precise Pharmacokinetic (PK) Data Input: QSP models rely on accurate data describing the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. Deuterated standards like Esmolol Acid-d7 allow for highly accurate measurement of the concentration of the parent drug and its metabolites in biological samples using techniques like mass spectrometry. veeprho.comsmolecule.com This precise quantification is essential for building robust and reliable QSP models.
Elucidation of Metabolic Pathways: By tracing the fate of the deuterated compound, researchers can gain a clearer understanding of the metabolic pathways involved. aquigenbio.com This information is critical for developing a mechanistic understanding of the drug's disposition, which is a core component of QSP modeling. For instance, understanding the rapid hydrolysis of esmolol to its acid metabolite is fundamental to modeling its short duration of action. nih.govwikipedia.orgnih.gov
The integration of data from studies using deuterated metabolites allows for the development of more sophisticated and predictive QSP models that can simulate various physiological and pathological scenarios, ultimately aiding in more informed drug development decisions. researchgate.netfrontiersin.org
Integration of this compound Data into Translational Research Frameworks
Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. The use of deuterated compounds like this compound is a key component of this "bench-to-bedside" approach. uni-muenster.de
Data generated using this compound as an internal standard is integral to various stages of translational research:
Preclinical to Clinical Extrapolation: Accurate pharmacokinetic data from animal studies, facilitated by the use of deuterated standards, is essential for predicting human pharmacokinetics and for selecting appropriate first-in-human doses. aquigenbio.com Improved translation from animal models to human trials is a significant advantage of using deuterated compounds. aquigenbio.com
Bioanalytical Method Validation: Reliable and validated bioanalytical methods are a cornerstone of clinical trials. This compound is used as an internal standard to ensure the accuracy and reproducibility of methods for quantifying esmolol and its acid metabolite in patient samples. smolecule.compharmaffiliates.com This is crucial for demonstrating that the drug is achieving the desired exposure levels in patients.
Therapeutic Drug Monitoring (TDM): In certain clinical situations, monitoring drug concentrations in patients can help to optimize therapy. The precision afforded by deuterated internal standards is vital for accurate TDM, ensuring that patients receive the optimal therapeutic benefit. veeprho.comveeprho.com
The following table illustrates how data from this compound can be integrated across different phases of research:
| Research Phase | Application of this compound Data | Research Goal |
| Preclinical | Accurate PK/PD modeling in animal models. | Predict human PK and establish initial dose ranges. |
| Phase I Clinical Trials | Precise quantification of esmolol and its metabolite in healthy volunteers. | Determine human PK, metabolism, and safety at different doses. |
| Phase II/III Clinical Trials | Reliable measurement of drug exposure in patient populations. | Correlate drug exposure with efficacy and safety outcomes. |
| Post-Marketing | Support for therapeutic drug monitoring and special population studies. | Optimize individual patient therapy and understand drug effects in diverse populations. |
Methodological Innovations in Deuterated Compound Research and Development
The field of deuterated compound research is continually evolving, with ongoing innovations aimed at improving the synthesis, analysis, and application of these valuable tools. marketgrowthreports.com
Key areas of methodological innovation include:
Advanced Synthetic Methods: Researchers are developing more efficient and site-selective methods for introducing deuterium into complex molecules. nih.govresearchgate.net This allows for the creation of a wider range of deuterated standards and deuterated drug candidates with greater precision and lower cost.
High-Resolution Analytical Techniques: The use of high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy techniques enhances the characterization and quantification of deuterated compounds. marketgrowthreports.commdpi.com These methods provide greater sensitivity and specificity, allowing for more detailed metabolic profiling and interaction studies.
Computational Tools: The development of sophisticated software and computational models aids in the design of deuterated compounds and in the interpretation of data from metabolic studies. frontiersin.org These tools can help predict sites of metabolism and guide the synthesis of the most informative deuterated analogs.
Recent trends in the broader field of deuterated compounds, which may influence future research with isotopic variants of esmolol, include the development of deuterated drugs (not just standards) to intentionally slow metabolism and improve pharmacokinetic properties. nih.gov While this compound is primarily an internal standard, these advancements highlight the growing importance and sophistication of deuterium chemistry in pharmaceutical research.
Emerging Research Areas for Esmolol Acid and its Isotopic Variants
While Esmolol Acid is the well-characterized, rapidly formed, and less active metabolite of esmolol, its unique pharmacokinetic profile and the availability of its deuterated analog open up new avenues for research. nih.govnih.gov
Emerging research areas include:
Metabolomics and Biomarker Discovery: High-precision quantification of Esmolol Acid using this compound could be employed in metabolomics studies to investigate the broader metabolic impact of esmolol administration. This could potentially identify new biomarkers related to the drug's effects or the underlying cardiovascular conditions being treated.
Drug-Drug Interaction Studies: The rapid and extensive metabolism of esmolol is a key characteristic. wikipedia.org Studies utilizing this compound can provide highly accurate data to investigate potential, though unlikely, interactions with co-administered drugs that might influence the esterase activity responsible for its metabolism.
"Soft Drug" Design and Analogs: Esmolol is considered a "soft drug," designed for rapid and predictable metabolism to an inactive form. wikipedia.orgmdpi.com Research into the structure-activity and structure-metabolism relationships of esmolol and its acid metabolite, aided by deuterated variants, could inform the design of new ultra-short-acting drugs for other therapeutic targets. This involves creating new molecules that retain the desired pharmacological activity but are also designed to be rapidly inactivated, a concept that could be explored for different classes of medications.
The continued use of this compound and other isotopic variants will be instrumental in these and other future investigations, further refining our understanding of esmolol's pharmacology and paving the way for new therapeutic innovations.
Q & A
Q. What are the key considerations for validating the purity and isotopic integrity of Esmolol Acid-d7 in pharmacokinetic studies?
Methodological Answer: Purity and isotopic integrity are critical for reproducible results. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specified positions, ensuring no isotopic scrambling. High-resolution mass spectrometry (HRMS) should verify molecular weight consistency (e.g., +7 Da shift for d7 labeling). Chromatographic methods (HPLC or UPLC) with UV detection can assess chemical purity (>98%), while isotope ratio mass spectrometry (IRMS) quantifies deuterium abundance .
Q. How should researchers design controlled experiments to evaluate the metabolic stability of this compound compared to non-deuterated Esmolol?
Methodological Answer: Use in vitro models (e.g., human liver microsomes or hepatocytes) under standardized conditions (pH 7.4, 37°C). Measure half-life (t½) and intrinsic clearance (CLint) using LC-MS/MS. Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated microsomes). Normalize data to protein content and account for nonspecific binding. Triplicate runs and statistical analysis (ANOVA) ensure robustness .
Q. What analytical techniques are recommended for quantifying this compound in plasma samples during bioavailability studies?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., Esmolol Acid-d10) minimizes matrix effects. Calibration curves (1–1000 ng/mL) should demonstrate linearity (R² >0.99) and precision (CV <15%). Validate selectivity against endogenous compounds and deuterium loss during sample preparation (e.g., avoid high-temperature evaporation). Report limits of detection (LOD) and quantification (LOQ) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across different in vivo models?
Methodological Answer: Contradictions often arise from interspecies variability (e.g., rat vs. human CYP isoforms) or sampling timepoints. Conduct a systematic review of existing data, noting species, dose regimes, and analytical methods. Perform comparative studies using parallel assays (e.g., recombinant CYP enzymes) to isolate metabolic contributions. Meta-analysis with random-effects models can identify confounding variables (e.g., diet, co-administered drugs) .
Q. What experimental strategies mitigate deuterium isotope effects (DIEs) in this compound when studying its mechanism of action?
Methodological Answer: DIEs can alter binding affinity or metabolic rates. Use kinetic isotope effect (KIE) studies to quantify deuterium’s impact on rate-limiting steps (e.g., C-H bond cleavage in β-blockade activity). Compare kcat/KM ratios for deuterated vs. non-deuterated forms in target tissues (e.g., cardiac membranes). Molecular dynamics simulations may predict deuterium-induced conformational changes in β-adrenergic receptors .
Q. How should researchers design a crossover study to assess this compound’s hemodynamic effects while controlling for inter-individual variability?
Methodological Answer: Use a randomized, double-blind crossover design with washout periods (>5 half-lives) to minimize carryover effects. Stratify participants by CYP2D6 metabolizer status (ultrarapid, extensive, poor) via genotyping. Continuous arterial pressure monitoring and echocardiography provide real-time hemodynamic data. Mixed-effects models account for within-subject correlations, while bootstrapping validates small-sample robustness .
Q. What statistical approaches are optimal for analyzing time-dependent pharmacokinetic/pharmacodynamic (PK/PD) relationships of this compound?
Methodological Answer: Non-linear mixed-effects modeling (NONMEM) with compartmental analysis captures population PK/PD variability. Bayesian hierarchical models integrate prior data (e.g., non-deuterated Esmolol clearance rates) to refine parameter estimates. For time-to-event data (e.g., onset of β-blockade), Cox proportional hazards regression with time-varying covariates (e.g., plasma concentration) identifies predictive biomarkers .
Data Presentation and Reproducibility
Q. How should researchers report isotopic labeling efficiency in this compound synthesis to ensure reproducibility?
Methodological Answer: Provide detailed synthetic protocols, including deuterium sources (e.g., D2O, deuterated reagents) and reaction conditions (temperature, pH). Report isotopic purity via <sup>2</sup>H-NMR integration and mass spectrometry. For example:
Q. What criteria validate the use of this compound as an internal standard in quantitative bioanalysis?
Methodological Answer: The internal standard must co-elute with the analyte but differ in mass (e.g., +3 Da for d7 vs. d4). Validate cross-talk between channels in LC-MS/MS and ensure no interference from metabolites. Document recovery rates (85–115%) and matrix effects (signal suppression/enhancement <20%) across biological matrices (plasma, urine) .
Handling Contradictory Findings
Q. How can researchers reconcile conflicting reports on this compound’s half-life in patients with hepatic impairment?
Methodological Answer: Contradictions may stem from differences in disease severity (Child-Pugh class B vs. C) or assay sensitivity. Reanalyze raw data from published studies using standardized PK parameters (e.g., normalized CLH). Conduct in vitro experiments with hepatocytes from impaired livers to model intrinsic clearance. Sensitivity analysis identifies covariates (e.g., albumin levels) that explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
